molecular formula C15H22N2O4S B2782608 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922076-19-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No. B2782608
CAS RN: 922076-19-5
M. Wt: 326.41
InChI Key: FGOQCNZNADRGHO-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

Research into the synthesis of complex molecules often involves the use of sulfonamides, including compounds structurally related to the one . For example, the work by Králová et al. (2019) on the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones highlights the synthetic utility of sulfonamides in generating biologically relevant structures through unexpected reaction pathways Králová, Maloň, Pospíšil, & Soural, 2019.

Catalytic Processes

Sulfonamides play a crucial role in catalytic processes, as demonstrated by the work of Gao et al. (2010), where Brønsted acidic ionic liquids were used as catalysts for the desulfurization of diesel, showcasing the potential of sulfonamide-based catalysts in environmental applications Gao, Guo, Xing, Zhao, & Liu, 2010.

Development of New Materials

The synthesis and study of sulfonamide derivatives can lead to the development of new materials with potential applications in various industries. The research by Torroba (1999) on poly-sulfur-nitrogen heterocycles via sulfur chlorides and nitrogen reagents explores the synthesis of novel heterocyclic compounds with unique physicochemical properties, relevant to the design of molecular conductors and magnets Torroba, 1999.

Medicinal Chemistry Applications

While excluding information related to drug use, dosage, and side effects as per the requirements, it's important to note that the structural motifs found in sulfonamides are commonly investigated in medicinal chemistry for their potential therapeutic benefits. The work by Azzam et al. (2020) on the synthesis of N-sulfonamide 2-pyridone derivatives as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes exemplifies the application of sulfonamide chemistry in designing compounds with antimicrobial activities Azzam, Elsayed, & Elgemeie, 2020.

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-8-22(19,20)16-11-6-7-13-12(9-11)17(4)14(18)15(2,3)10-21-13/h6-7,9,16H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQCNZNADRGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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